molecular formula C14H20O2Si B14376098 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol CAS No. 89813-18-3

5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol

Cat. No.: B14376098
CAS No.: 89813-18-3
M. Wt: 248.39 g/mol
InChI Key: JGAVIEDZHGSNDN-UHFFFAOYSA-N
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Description

5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a silyl ether group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol typically involves the following steps:

    Formation of the Alkyne Backbone: The starting material, 2-methyl-3-pentyn-2-ol, is prepared through the alkylation of acetylene with 2-bromo-2-methylpropane.

    Silylation: The hydroxyl group of 2-methyl-3-pentyn-2-ol is protected by reacting it with dimethylphenylsilyl chloride in the presence of a base such as triethylamine. This step forms the silyl ether, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as halides or alkoxides

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted silyl ethers

Scientific Research Applications

5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes and silyl ethers.

    Medicine: It is explored for its potential in drug development, especially in the design of enzyme inhibitors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes that catalyze reactions involving alkynes and silyl ethers.

    Pathways Involved: The compound can act as a substrate or inhibitor in enzymatic pathways, affecting the rate and outcome of biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[Trimethylsilyl]oxy}-2-methylpent-3-yn-2-ol
  • 5-{[Dimethyl(tert-butyl)silyl]oxy}-2-methylpent-3-yn-2-ol
  • 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylhex-3-yn-2-ol

Uniqueness

5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is unique due to its specific combination of a silyl ether and a hydroxyl group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

89813-18-3

Molecular Formula

C14H20O2Si

Molecular Weight

248.39 g/mol

IUPAC Name

5-[dimethyl(phenyl)silyl]oxy-2-methylpent-3-yn-2-ol

InChI

InChI=1S/C14H20O2Si/c1-14(2,15)11-8-12-16-17(3,4)13-9-6-5-7-10-13/h5-7,9-10,15H,12H2,1-4H3

InChI Key

JGAVIEDZHGSNDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CCO[Si](C)(C)C1=CC=CC=C1)O

Origin of Product

United States

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